molecular formula C9H15NO2S B1174493 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- CAS No. 1252686-51-3

1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-

Cat. No.: B1174493
CAS No.: 1252686-51-3
M. Wt: 201.29
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- is a chemical compound with the molecular formula C9H15NO2S It is known for its unique structure, which includes an oxazolidinyl ring and a thioxo group

Preparation Methods

The synthesis of 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-propanone and specific reagents to introduce the oxazolidinyl and thioxo groups.

    Reaction Conditions: The reaction conditions often include controlled temperature, pressure, and the use of catalysts to facilitate the formation of the desired compound.

    Industrial Production: On an industrial scale, the production of this compound may involve bulk manufacturing processes, ensuring high yield and purity. .

Chemical Reactions Analysis

1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The oxazolidinyl ring can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution

Scientific Research Applications

1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- involves its interaction with specific molecular targets. The oxazolidinyl ring and thioxo group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- stands out due to its unique combination of an oxazolidinyl ring and a thioxo group. Similar compounds include:

    1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-oxo-3-oxazolidinyl]-: Lacks the thioxo group, which may result in different reactivity and applications.

    1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-thiazolidinyl]-: Contains a thiazolidinyl ring instead of an oxazolidinyl ring, leading to variations in chemical behavior and biological activity

Properties

IUPAC Name

1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c1-4-8(11)10-7(6(2)3)5-12-9(10)13/h6-7H,4-5H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEFJRBGCDTCBC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(COC1=S)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@@H](COC1=S)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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